

# In-depth Technical Guide to the $^1\text{H}$ NMR Spectrum of 2-Hydroxybutanenitrile

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## Compound of Interest

Compound Name: 2-Hydroxybutanenitrile

Cat. No.: B1294457

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This guide provides a detailed analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) spectrum of **2-hydroxybutanenitrile**, a key analytical technique for its structural elucidation. The information presented is intended to support research, development, and quality control activities involving this compound.

## Core Data: $^1\text{H}$ NMR Spectral Parameters

The  $^1\text{H}$  NMR spectrum of **2-hydroxybutanenitrile** is characterized by distinct signals corresponding to the different proton environments within the molecule. The following table summarizes the key quantitative data typically observed.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
H-1 ( $-\text{CH}_3$ )	~1.1	Triplet (t)	3H	~7.5
H-3 ( $-\text{CH}_2$ )	~1.8	Quintet (or ddq)	2H	$J(\text{H}_3, \text{H}_1)$ ~7.5, $J(\text{H}_3, \text{H}_2)$ ~6.5
H-2 ( $>\text{CH}-$ )	~4.4	Triplet (t)	1H	~6.5
-OH	Variable	Broad Singlet (br s)	1H	N/A

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on factors such as solvent, concentration, and temperature. The multiplicity may also not be observed due to proton exchange.

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy of 2-Hydroxybutanenitrile

A standard protocol for acquiring the  $^1\text{H}$  NMR spectrum of **2-hydroxybutanenitrile** is outlined below.

### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of purified **2-hydroxybutanenitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ , or deuterium oxide,  $\text{D}_2\text{O}$ ).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibration of the chemical shift scale to 0 ppm.
- Transfer the solution to a 5 mm NMR tube.

### 2. Instrumentation and Data Acquisition:

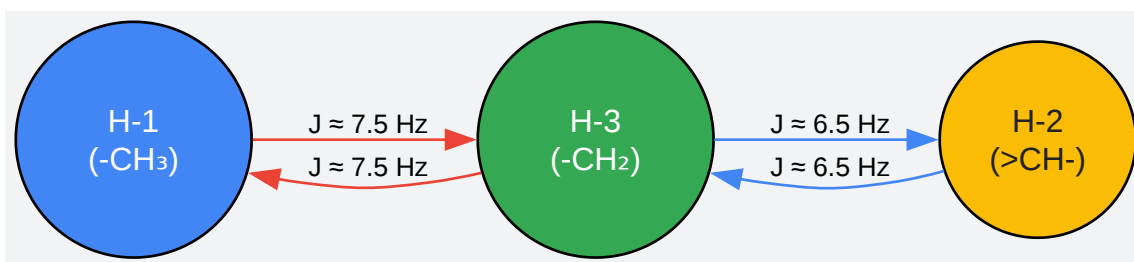
- The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Typical acquisition parameters include:
  - Number of scans: 16-64 (to ensure a good signal-to-noise ratio)
  - Relaxation delay: 1-2 seconds
  - Pulse width: 30-45 degrees
  - Spectral width: 0-10 ppm
  - Temperature: 298 K (25 °C)

### 3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift axis using the TMS signal at 0 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and measure the coupling constants.

## Visualization of Spin-Spin Coupling

The spin-spin coupling interactions in **2-hydroxybutanenitrile** can be visualized to understand the splitting patterns observed in the  $^1\text{H}$  NMR spectrum.



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Caption: Spin-spin coupling pathways in **2-hydroxybutanenitrile**.

This diagram illustrates the vicinal coupling between the methyl protons (H-1) and the methylene protons (H-3), and between the methylene protons (H-3) and the methine proton (H-2). These interactions give rise to the observed triplet, quintet (or more complex multiplet), and triplet splitting patterns, respectively.

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